![molecular formula C12H11N3O2S B1628208 N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide CAS No. 85156-33-8](/img/structure/B1628208.png)
N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide
Descripción general
Descripción
“N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide” is a chemical compound with the CAS Number: 85156-33-8 . Its IUPAC name is N-benzoyl-N’-(5-methyl-3-isoxazolyl)thiourea . The molecular weight of this compound is 261.3 .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C12H11N3O2S/c1-8-7-10(15-17-8)13-12(18)14-11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,18) .Physical And Chemical Properties Analysis
The boiling point of this compound is 144-146 . It is stored at ambient temperature .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the study of protein structures and functions, particularly in the identification and quantification of proteins, as well as in the analysis of protein-protein interactions .
Antibacterial Applications
Thiourea derivatives, including 1-Benzoyl-3-(5-methylisoxazole)thiourea, have shown promise in antibacterial applications. They are being researched for their efficacy against various bacterial strains, which could lead to the development of new antibacterial agents .
Antioxidant Properties
Research has indicated that thiourea derivatives exhibit antioxidant properties. This makes them valuable in the study of oxidative stress-related diseases and could potentially lead to antioxidant therapies .
Anticancer Activity
The anticancer potential of thiourea derivatives is a significant area of research. These compounds are being explored for their ability to inhibit the growth of cancer cells, with the aim of developing novel anticancer drugs .
Anti-Inflammatory Uses
Due to their anti-inflammatory properties, thiourea derivatives are being studied for their application in treating inflammatory diseases. This research could contribute to new treatments for conditions such as arthritis and other chronic inflammatory disorders .
Neuroprotective Effects
The neuroprotective effects of thiourea derivatives are being investigated, particularly in the context of neurodegenerative diseases like Alzheimer’s. These compounds could play a role in developing therapies that protect neuronal health .
Antituberculosis Potential
Given the ongoing challenge of tuberculosis, thiourea derivatives are being researched for their antituberculosis activity. This research is crucial for the development of new treatments against resistant strains of tuberculosis .
Antimalarial Applications
Thiourea derivatives, including 1-Benzoyl-3-(5-methylisoxazole)thiourea, are being explored for their antimalarial properties. This line of research is vital for creating more effective treatments against malaria, especially in the face of drug resistance .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-7-10(15-17-8)13-12(18)14-11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDBKLFXMMKMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574456 | |
| Record name | N-[(5-Methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide | |
CAS RN |
85156-33-8 | |
| Record name | N-[(5-Methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



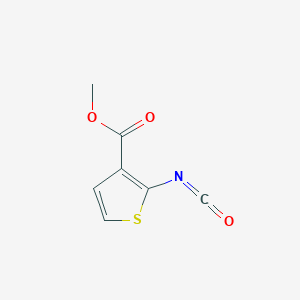
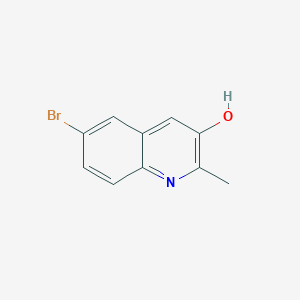
![3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propane-1,2-diol](/img/structure/B1628129.png)
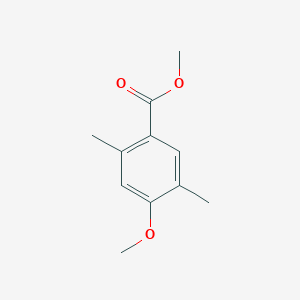

![5-methyl-2-(4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1628133.png)
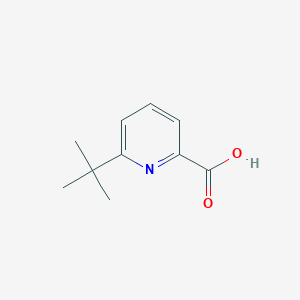

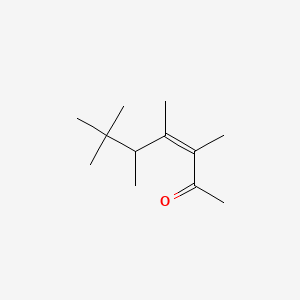
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride](/img/structure/B1628140.png)

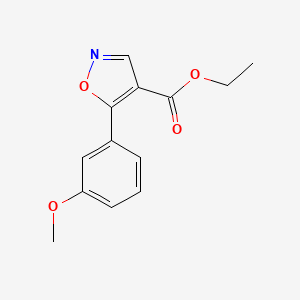
![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B1628144.png)
